2,2',3,3',4,5,6-Heptabromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYDWVPKUOWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336778 | |
| Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35194-78-6, 955955-59-6 | |
| Record name | Heptabromobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,6-Heptabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromination of Biphenyl
The most common and industrially relevant method for synthesizing 2,2',3,3',4,5,6-Heptabromobiphenyl is the selective bromination of biphenyl or partially brominated biphenyl intermediates. This process involves:
- Starting Material: Biphenyl or brominated biphenyl derivatives
- Reagents: Bromine (Br2) as the brominating agent
- Catalysts: Lewis acids such as iron (Fe), iron(III) bromide (FeBr3), or aluminum bromide (AlBr3) to facilitate electrophilic aromatic substitution
- Solvents: Organic solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (CH2Cl2) to dissolve reactants and control reaction rate
- Conditions: Controlled temperature (often 0–40 °C) to ensure regioselective bromination and avoid overbromination or side reactions
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents & Catalysts | Solvent(s) | Purification Techniques | Typical Purity Achieved | Notes |
|---|---|---|---|---|---|---|
| Direct Bromination | Biphenyl | Br2, Fe/FeBr3 or AlBr3 | CCl4, CHCl3 | Crystallization, distillation | ~90–95% | Most common, scalable industrial method |
| Cadogan Coupling Synthesis | Brominated aniline + o-dibromobenzene | Reducing agents (e.g., phosphorous compounds) | Organic solvents (acetone, ether) | TLC, Florisil column, HPLC | >96% | Used for high-purity research samples |
| Multistep Bromination Routes | Partially brominated biphenyls | Br2, Lewis acid catalysts | Organic solvents | Chromatography, recrystallization | 90–98% | Allows regioselective substitution |
Detailed Research Findings
Reaction Mechanism and Selectivity
- Bromination proceeds via electrophilic aromatic substitution, where bromine electrophiles attack activated positions on the biphenyl rings.
- The presence of existing bromine atoms directs further substitution to ortho and para positions relative to them, enabling selective heptabromination.
- Catalysts such as FeBr3 enhance the electrophilicity of bromine, increasing reaction rate and selectivity.
Purification and Characterization
- Purification is critical due to the formation of multiple brominated isomers and side products.
- Techniques such as TLC and HPLC are essential for isolating the target heptabromobiphenyl.
- Mass spectrometry confirms molecular ion peaks consistent with seven bromine atoms (m/e ~700).
- 1H NMR spectra show characteristic aromatic proton shifts confirming substitution patterns.
Industrial Considerations
- Reaction parameters (temperature, bromine concentration, catalyst amount) are tightly controlled to maximize yield and minimize toxic by-products.
- Environmental and safety protocols are necessary due to the toxicity and persistence of PBBs.
Summary Table of Key Reaction Conditions
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Bromine equivalents | 7–8 equivalents per biphenyl molecule | Ensures full heptabromination |
| Catalyst loading | 5–10 mol% FeBr3 or AlBr3 | Activates bromine for substitution |
| Temperature | 0–40 °C | Controls reaction rate and selectivity |
| Reaction time | 2–6 hours | Complete bromination |
| Solvent | Carbon tetrachloride or chloroform | Dissolves reactants, controls reactivity |
| Purification | Crystallization, chromatography | Removes impurities and isomers |
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of nucleophiles, such as hydroxide or amine ions, under basic conditions.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
Primary Applications
-
Flame Retardant
- Usage : 2,2',3,3',4,5,6-Heptabromobiphenyl is predominantly employed as a flame retardant in consumer products such as electronics, textiles, and plastic foams. Its effectiveness in inhibiting combustion makes it valuable in reducing fire hazards in various materials.
-
Environmental Studies
- Research Focus : The compound is significant in studies concerning environmental persistence and bioaccumulation. Its bromination pattern influences its chemical behavior and potential toxicity in ecosystems. Research indicates that it may disrupt endocrine functions and activate xenobiotic metabolizing enzymes .
-
Toxicology
- Health Implications : Investigations into the toxicological effects of this compound reveal its potential to induce liver enzymes associated with drug metabolism. Studies have shown that it can significantly increase the activity of cytochrome P450 enzymes in animal models . This induction raises concerns about its effects on human health and the environment.
Case Study 1: Toxicity Assessment in Animal Models
A study evaluated the hepatic enzyme induction properties of this compound in male Wistar rats. The results demonstrated a dose-dependent increase in cytochrome P450 enzyme activities following exposure to the compound. This suggests a potential for hepatotoxicity and underscores the need for further investigation into its safety profile .
Case Study 2: Environmental Persistence
Research has highlighted the environmental persistence of polybrominated biphenyls (including this compound). These compounds resist degradation and can accumulate in living organisms. Studies indicate that they may pose risks to wildlife and humans through bioaccumulation in food chains .
Mechanism of Action
2,2’,3,3’,4,5,6-Heptabromobiphenyl exerts its effects through several mechanisms:
Ligand-Activated Transcriptional Activator: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene.
Biochemical and Toxic Effects: Mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons, leading to potential health risks.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substitution Positions |
|---|---|---|---|---|
| 2,2',3,3',4,5,6-Heptabromobiphenyl | C₁₂H₃Br₇ | 706.48 | 88700-04-3 | 2, 2', 3, 3', 4, 5, 6 |
| 2,2',3,4,4',5,5'-Heptabromobiphenyl | C₁₂H₃Br₇ | 706.48 | 67733-52-2 | 2, 2', 3, 4, 4', 5, 5' |
| 3,3',4,4',5,5'-Hexabromobiphenyl | C₁₂H₄Br₆ | 627.59 | 36355-01-8 | 3, 3', 4, 4', 5, 5' |
| 2,2',4,4',6,6'-Hexabromobiphenyl | C₁₂H₄Br₆ | 627.59 | 16400-51-4 | 2, 2', 4, 4', 6, 6' |
| 2,3,3',4,4',5,5'-Heptabromobiphenyl | C₁₂H₃Br₇ | 706.48 | 88700-06-5 | 2, 3, 3', 4, 4', 5, 5' |
Key Observations :
- Bromination Pattern: The position of bromine atoms significantly impacts physicochemical properties.
- Molecular Weight : Heptabromobiphenyls have higher molecular weights (~706 g/mol) than hexabromobiphenyls (~627 g/mol), leading to increased environmental persistence .
Toxicity and Metabolic Behavior
Table 2: Toxicity and Metabolic Comparisons
| Compound Name | Hepatic Effects (In Vivo) | Metabolic Activity (In Vitro) | DNA Binding Potential |
|---|---|---|---|
| This compound | Not explicitly reported | Low (due to lack of free para position) | None observed |
| 3,3',4,4',5,5'-Hexabromobiphenyl | Moderate to severe hepatic changes | High (free para position available) | Not tested |
| 2,2',3,4,4',5,5'-Heptabromobiphenyl | Similar to BB 153 (mild effects) | Traces of microsomal binding | None observed |
| 2,4,5,2',5'-Pentabromobiphenyl | Severe hepatic changes | Rapidly metabolized by PB-induced enzymes | Not tested |
Key Findings :
- Metabolism : Brominated biphenyls with a free para position (e.g., 2,4,5,2',5'-Pentabromobiphenyl) are more susceptible to microsomal metabolism, whereas heavily brominated compounds like heptabromobiphenyls resist degradation due to steric hindrance .
- Toxicity : Symmetrical isomers (e.g., 3,3',4,4',5,5'-Hexabromobiphenyl) exhibit higher hepatotoxicity compared to asymmetrical heptabromobiphenyls .
Environmental and Regulatory Status
Table 3: Regulatory and Environmental Profiles
| Compound Name | Environmental Persistence | Regulatory Status (Banned/Controlled) | RoHS Compliance Reference |
|---|---|---|---|
| This compound | High | Banned (Toyota SAS0126n) | Included in IEC 62321-12 |
| 2,2',3,4,4',5,5'-Heptabromobiphenyl | High | Banned (EU RoHS) | Accustandard B-180S |
| 2,2',4,4',6,6'-Hexabromobiphenyl | Moderate | Restricted | IEC 62321-12 |
Key Insights :
- Regulatory Scrutiny : Heptabromobiphenyls are universally restricted due to bioaccumulation risks. Toyota’s manufacturing standards explicitly prohibit their use .
- Analytical Standards : Certified reference materials (e.g., Accustandard B-180S) are critical for detecting trace levels in compliance with RoHS and IEC guidelines .
Biological Activity
2,2',3,3',4,5,6-Heptabromobiphenyl (HBB) is a polybrominated biphenyl (PBB) known for its complex biological activity. This compound is primarily used as a flame retardant in various industrial applications. However, its potential impact on human health and the environment has raised significant concerns. This article explores the biological activity of HBB, focusing on its mechanisms of action, biochemical pathways, and toxicological effects.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by seven bromine atoms attached to biphenyl. The arrangement of bromine atoms influences its reactivity and biological effects.
Biochemical Pathways
HBB interacts with various biomolecules, leading to changes in gene expression and cellular function. It acts as a ligand-activated transcriptional activator, influencing the metabolism of xenobiotics—substances foreign to the body .
Pharmacokinetics
Due to its chemical structure, HBB exhibits low water solubility, which affects its absorption and distribution in biological systems. It tends to bioaccumulate in fatty tissues and can persist in the environment due to its resistance to degradation .
Cellular Effects
Research indicates that HBB induces oxidative stress and disrupts endocrine functions. It has been linked to neurotoxicity and may interfere with cell cycle regulation .
Table 1: Summary of Biological Effects of HBB
| Biological Effect | Description |
|---|---|
| Oxidative Stress | Induces reactive oxygen species (ROS) production |
| Endocrine Disruption | Alters hormone signaling pathways |
| Neurotoxicity | Affects neuronal health and function |
| Cell Cycle Regulation | Impacts progression through cell cycle phases |
Toxicological Studies
A variety of studies have assessed the toxicological effects of HBB:
- Animal Studies : In rat models, HBB exposure resulted in increased liver microsomal enzyme activities indicative of liver toxicity. Specifically, it induced cytochrome P-450 enzymes associated with drug metabolism .
- Case Study - Dairy Cows : Long-term exposure in dairy cows led to hyperplastic gastroenteritis and other systemic effects such as liver enlargement and skin lesions at higher doses .
- Hyperkeratosis Tests : In tests involving rabbit ears, certain brominated biphenyls exhibited hyperkeratotic activity; however, HBB's specific contribution remains less clear compared to other compounds .
Environmental Impact
HBB’s persistence in the environment poses risks not only to human health but also to wildlife. Its accumulation in food chains can lead to toxic effects in various species. The compound's use as a flame retardant has resulted in widespread environmental contamination.
Q & A
Advanced Research Question
- Isotope labeling : Synthesize ¹³C- or ²H-labeled analogs to track metabolic debromination products .
- In vitro systems : Use hepatic microsomes or cell lines (e.g., zebrafish hepatocytes) to isolate phase I/II enzyme contributions .
- Analytical specificity : Pair LC-MS/MS with ion mobility spectrometry to differentiate hydroxylated metabolites from matrix interference .
How can researchers ensure accurate quantification of heptabromobiphenyls in complex matrices like soil or biological tissues?
Basic Research Question
- Sample cleanup : Apply solid-phase extraction (SPE) with Florisil® or silica gel to remove lipids and chlorophyll .
- Matrix-matched calibration : Spike blank matrices with CRMs to correct for recovery losses .
- Isotope dilution : Use ¹³C-labeled internal standards (e.g., ¹³C-PBB 189) to improve precision .
What modeling approaches best predict the environmental fate and bioaccumulation of heptabromobiphenyls?
Advanced Research Question
- Fugacity models : Calculate phase partitioning coefficients (e.g., air-water, sediment-water) based on bromine substitution patterns .
- QSARs : Relate bioaccumulation factors (BAFs) to molecular descriptors like polar surface area or halogen count .
- Long-range transport potential : Estimate atmospheric half-life using hydroxyl radical reaction rates (~5–10 days) .
Notes on Data Reliability and Gaps
- Isomer specificity : Many studies reference 2,2',3,4,4',5,5'-Heptabromobiphenyl (CAS 67733-52-2) rather than the target 2,2',3,3',4,5,6-congener. Structural differences may alter toxicity and persistence .
- Regulatory context : While PCBs are classified as Group 1 carcinogens, PBBs lack conclusive epidemiological data; mechanistic studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
